molecular formula C34H37NO9 B13099629 Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH

Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH

Cat. No.: B13099629
M. Wt: 603.7 g/mol
InChI Key: LWUSYGZNOXUICZ-QFIPXVFZSA-N
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Description

Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH is a synthetic peptide derivative used primarily in solid-phase peptide synthesis. The compound is composed of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, aspartic acid with a tert-butyl ester (OtBu) protecting group, N-(2-hydroxy-4-methoxybenzyl) (Hmb) protecting group, and glycine. This combination of protecting groups and amino acids makes it a valuable reagent in the synthesis of complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH typically involves multiple steps:

    Fmoc Protection: The amino group of aspartic acid is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.

    OtBu Protection: The carboxyl group of aspartic acid is protected with tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid.

    Hmb Protection: The hydroxyl group of 2-hydroxy-4-methoxybenzyl is introduced to the aspartic acid derivative.

    Glycine Coupling: Glycine is coupled to the protected aspartic acid derivative using standard peptide coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for the efficient assembly of the peptide chain, followed by cleavage and deprotection steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH undergoes several types of chemical reactions:

    Deprotection: Removal of protecting groups under specific conditions.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Cleavage: Separation of the peptide from the solid support.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (Dimethylformamide) is commonly used to remove the Fmoc group.

    Coupling: HBTU and DIPEA are used for peptide bond formation.

    Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove side-chain protecting groups.

Major Products Formed

The major products formed from these reactions are the desired peptides with specific sequences, free from protecting groups and ready for further applications.

Scientific Research Applications

Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: For the development of peptide-based therapeutics and diagnostic tools.

    Industry: In the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process, ensuring the correct assembly of the peptide chain. The Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids. The OtBu and Hmb groups are removed under acidic conditions, yielding the final peptide product.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: Similar but lacks the Hmb and glycine components.

    Fmoc-Gly-OH: Contains only the Fmoc-protected glycine.

    Fmoc-Asp(OtBu)-N(Hmb)-OH: Similar but lacks the glycine component.

Uniqueness

Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH is unique due to its combination of protecting groups and amino acids, making it particularly useful in the synthesis of complex peptides. The presence of the Hmb group provides additional protection, allowing for the synthesis of peptides with sensitive sequences.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C34H37NO9

Molecular Weight

603.7 g/mol

IUPAC Name

2-[[(2S)-2-[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C34H37NO9/c1-34(2,3)44-32(40)16-22(33(41)35(19-30(37)38)18-21-13-14-23(42-4)17-29(21)36)15-31(39)43-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,22,28,36H,15-16,18-20H2,1-4H3,(H,37,38)/t22-/m0/s1

InChI Key

LWUSYGZNOXUICZ-QFIPXVFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)N(CC4=C(C=C(C=C4)OC)O)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)N(CC4=C(C=C(C=C4)OC)O)CC(=O)O

Origin of Product

United States

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